molecular formula C13H14O3 B031376 5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one CAS No. 151528-55-1

5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B031376
CAS No.: 151528-55-1
M. Wt: 218.25 g/mol
InChI Key: IINAKVBHQXNCON-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is a chemical compound that belongs to the class of naphthalenones It is characterized by a naphthalene core structure with a dihydro and oxiranylmethoxy substitution

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) can be achieved through several synthetic routes. One efficient method involves the use of a palladium-catalyzed one-pot synthesis. This method employs 2-iodocyclohex-2-enones and 1-alkynes in the presence of a palladium complex and silver acetate as catalysts. The reaction proceeds through the formation of a conjugated enyne, followed by a Diels-Alder cycloaddition to yield the desired naphthalenone derivative .

Chemical Reactions Analysis

1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethoxy group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The oxiranylmethoxy group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) can be compared with other naphthalenone derivatives such as:

    3,4-Dihydronaphthalen-1(2H)-one: This compound lacks the oxiranylmethoxy substitution and has different reactivity and applications.

    1-Tetralone: Similar to 3,4-dihydronaphthalen-1(2H)-one, but with a different substitution pattern, leading to distinct chemical properties and uses.

Properties

CAS No.

151528-55-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2/t9-/m0/s1

InChI Key

IINAKVBHQXNCON-VIFPVBQESA-N

SMILES

C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1

Isomeric SMILES

C1CC2=C(C=CC=C2OC[C@@H]3CO3)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1

Synonyms

(S)-3,4-Dihydro-5-(oxiranylmethoxy)-1(2H)-naphthalenone; 

Origin of Product

United States

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